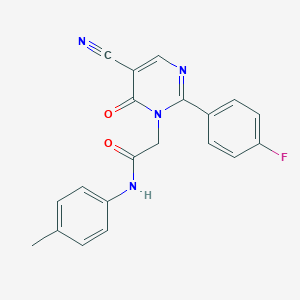

![molecular formula C12H8N4 B2505926 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile CAS No. 1368169-16-7](/img/structure/B2505926.png)

1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

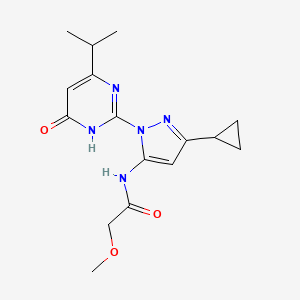

“1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile” is a compound that falls under the category of benzimidazoles . Benzimidazoles and their derivatives have gained tremendous importance over the past few decades due to their wide spectrum of biological activities and clinical applications . They are used in the development of novel synthetic analogs for various therapeutic disorders .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives under conditions of basic catalysis . Another method involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .

Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse. For instance, the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in ethanol under basic catalysis conditions leads to the target compound .

科学的研究の応用

Pharmacological Use

Pyrimido[1,2-a]benzimidazoles, which are structurally similar to 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile, have been studied for their pharmacological use . Nitrogen-containing heterocyclic compounds, such as these, form the basis of many natural and synthetic biologically active substances . They have a wide spectrum of biological activity and numerous therapeutic applications in medicine .

Antiviral Applications

Azoloazines, which contain fragments similar to the natural heterocycles purines and pyrimidines, are of great practical importance . Non-natural nucleosides like abacavir, famciclovir, and remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .

Antibacterial Applications

Indole-based pyrido[1,2-a]benzimidazoles have shown considerable antibacterial activity against S. typhi . This suggests that 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile could potentially have similar antibacterial properties.

Anticancer Applications

Benzimidazole derivatives, which are structurally similar to 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile, have been studied for their anticancer activities . This suggests that 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile could potentially be used in cancer research and treatment.

Antihypertensive Applications

Benzimidazole derivatives have also been studied for their antihypertensive activities . This suggests that 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile could potentially be used in the treatment of hypertension.

Synthesis of Heterocyclic Structures

1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile could potentially be used in the synthesis of important heterocyclic structures with relevant biological activity . For example, non-aromatic cyclohexanones were used as the aryl source via a dehydrogenation–aromatization process using molecular oxygen as the green oxidant .

将来の方向性

Benzimidazole and imidazopyridine scaffolds are considerably prevalent and have gained tremendous importance over the past few decades . They act as key pharmacophore motifs for the identification and optimization of lead structures to increase the medicinal chemistry toolbox . This suggests that “1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile” and similar compounds may continue to be of interest in the development of novel therapeutic agents.

特性

IUPAC Name |

1-aminopyrido[1,2-a]benzimidazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4/c13-7-8-5-6-11-15-9-3-1-2-4-10(9)16(11)12(8)14/h1-6H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKKYPJAPATLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=C(C=C3)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2505847.png)

![N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2505853.png)

![N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2505857.png)

![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)